molecular formula C14H14ClNO3 B2904619 1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-70-9

1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No. B2904619
CAS RN: 853751-70-9
M. Wt: 279.72
InChI Key: LKXOHEDJDIUAGO-UHFFFAOYSA-N
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Description

1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one, also known as ACI, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. ACI has been shown to possess several biological activities, including antitumor, antibacterial, and antifungal properties.

Scientific Research Applications

1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of oncogenes. Additionally, this compound has been shown to possess antibacterial and antifungal activity against several pathogenic microorganisms, including Staphylococcus aureus and Candida albicans.

Mechanism of Action

The mechanism of action of 1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one is not fully understood, but several studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and induce DNA damage. Additionally, this compound has been shown to activate the p53 pathway, a tumor suppressor pathway that plays a crucial role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to decrease the expression of matrix metalloproteinases, enzymes that play a crucial role in cancer invasion and metastasis. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response. This compound has also been shown to possess antioxidant activity and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one possesses several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess potent biological activity at low concentrations. Additionally, this compound has been shown to possess a broad spectrum of biological activity, making it a promising candidate for further research. However, this compound also possesses several limitations. It is relatively unstable and can decompose over time, making it difficult to store and transport. Additionally, this compound can be toxic at high concentrations, which can limit its potential applications in vivo.

Future Directions

There are several future directions for research on 1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one. One area of research is the development of novel synthetic methods for this compound that improve the yield and purity of the compound. Additionally, further research is needed to elucidate the mechanism of action of this compound and identify its molecular targets. Another area of research is the development of this compound derivatives with improved pharmacological properties, such as increased stability and reduced toxicity. Finally, further research is needed to evaluate the potential applications of this compound in vivo, including its efficacy and safety in animal models.

Synthesis Methods

The synthesis of 1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one involves the reaction of 5'-chloro-1,3-dioxane-2,3'-indolin-2'-one with allylamine in the presence of a catalyst. The reaction proceeds through the formation of a spiro intermediate, which is then converted to this compound by the addition of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.

properties

IUPAC Name

5'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-2-6-16-12-5-4-10(15)9-11(12)14(13(16)17)18-7-3-8-19-14/h2,4-5,9H,1,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXOHEDJDIUAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324363
Record name 5'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

853751-70-9
Record name 5'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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